molecular formula C17H21NO5 B11809806 Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11809806
M. Wt: 319.4 g/mol
InChI Key: YHBOUQCDBQSDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic quinoline derivative characterized by a 4-oxoquinoline core substituted with diethoxy groups at positions 6 and 7 and a methyl propanoate side chain at position 2. The compound’s structure combines a planar aromatic quinoline system with electron-donating ethoxy groups and a polar ester moiety, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 3-(6,7-diethoxy-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C17H21NO5/c1-4-22-15-10-12-13(11-16(15)23-5-2)18(8-6-14(12)19)9-7-17(20)21-3/h6,8,10-11H,4-5,7,9H2,1-3H3

InChI Key

YHBOUQCDBQSDOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)OCC

Origin of Product

United States

Biological Activity

Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21NO5
  • Molecular Weight : 319.35 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(OC)CCN1C=CC(C2=C1C=C(OCC)C(OCC)=C2)=O

This compound exhibits several biological activities that can be attributed to its structural features:

  • HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
  • Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress .
  • Antimicrobial Effects : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
HDAC InhibitionInhibits HDACs, leading to altered gene expression
Antioxidant ActivityReduces oxidative stress markers in vitro
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Cancer Research : A study investigated the effects of various quinoline derivatives on cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent .
  • Infection Models : In vitro assays demonstrated that the compound inhibited growth in Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial therapies .
  • Oxidative Stress Studies : Research involving cellular models exposed to oxidative stress revealed that the compound significantly reduced cell death and improved cell viability compared to untreated controls, highlighting its protective role .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacteria and fungi. A study highlighted the synthesis of several quinoline derivatives that were tested for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting their potential as future antituberculosis agents .

Compound NameMIC (µg/ml)Tested Organisms
Compound A6.25Mycobacterium smegmatis
Compound B12.50Pseudomonas aeruginosa
Compound C25.00Candida albicans

Anticancer Activity

This compound may also play a role in cancer treatment. Similar compounds have been tested for their antiproliferative effects on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). A notable study found that several synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/ml against these cell lines, indicating promising anticancer activity .

Compound NameIC50 (µg/ml)Cell Line
Compound D1.9HCT-116
Compound E5.0MCF-7
Compound F7.52HCT-116

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can be optimized for higher yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Synthesis Methodologies

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The following general steps outline a possible synthetic route:

  • Formation of the Quinoline Core : Starting from suitable aniline derivatives, quinoline structures can be formed through cyclization reactions.
  • Introduction of Ethoxy Groups : Ethoxylation can be achieved using ethyl halides in the presence of a base.
  • Esterification : Finally, the propanoate moiety can be introduced via esterification with methyl propanoate.

Case Study: Antimicrobial Screening

In a recent study published in RSC Advances, researchers synthesized a series of quinoline derivatives and evaluated their antimicrobial activities against various pathogens . The results demonstrated that certain modifications to the quinoline structure enhanced antibacterial potency.

Case Study: Anticancer Evaluation

Another investigation focused on the antiproliferative effects of methyl esters derived from quinoline on cancer cell lines . The study provided insights into structure-activity relationships, emphasizing how specific functional groups influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate with analogous compounds based on structural features, substituent effects, and available data from referenced sources.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents (Positions) Functional Groups Key References
This compound Quinolin-4-one 6,7-diethoxy; 3-(methyl propanoate) Ester, ethoxy, ketone
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline 6,7-dimethoxy; 2-(ethyl carboxylate) Ester, methoxy [52-55]
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Tetrahydroisoquinoline 6,7-dimethoxy; 2-(methylsulfonyl) Sulfonyl, methoxy [56]
Methyl 6,7-dihydro-I(2)-methylthieno[3,2-c]pyridine-5(4H)-propanoate (CAS 1153450-66-8) Thieno-pyridine 6,7-dihydro; 5-(methyl propanoate) Ester, thiophene

Key Observations

Core Structure Differences: The target compound’s quinolin-4-one core contrasts with the isoquinoline (6d, 6e) and thieno-pyridine (CAS 1153450-66-8) frameworks in analogues. Thieno-pyridine derivatives (e.g., CAS 1153450-66-8) incorporate a sulfur atom, which may alter redox properties or metabolic stability compared to quinoline-based structures .

Substituent Effects: Ethoxy vs. Methoxy Groups: The 6,7-diethoxy substituents in the target compound confer greater lipophilicity than methoxy groups (as in 6d, 6e), which could improve membrane permeability but reduce aqueous solubility . Ester Variations: The methyl propanoate group in the target compound differs from ethyl carboxylate (6d) or methylsulfonyl (6e) functionalities.

Biological Implications: While specific activity data for the target compound are unavailable in the provided evidence, analogues like 6d and 6e demonstrate that substituent positioning (e.g., methoxy groups at 6,7) correlates with enhanced binding to neurotransmitter receptors or antimicrobial targets . The thieno-pyridine derivative (CAS 1153450-66-8) lacks the 4-oxo group, which may reduce hydrogen-bonding capacity compared to the quinolin-4-one system .

Preparation Methods

Initial Condensation and Hydrolysis

The patent literature describes a 9–11 step synthesis starting with 4-nitrobenzene-1,2-dicarbonitrile (2) . Reaction with phenol and potassium carbonate yields 4-phenoxybenzene-1,2-dicarbonitrile (3) , followed by hydrolysis to 4-phenoxyphthalic acid (4) . This intermediate undergoes cyclization with glycine under melt conditions (210–220°C) to form a phthalimide derivative (5) , which is esterified to the methyl ester (6) .

Critical Parameters :

  • Temperature : 210–220°C for cyclization.

  • Catalysts : Potassium hydroxide for hydrolysis.

  • Yield : ~99% for the initial phenoxy substitution.

Ring Expansion and Functionalization

The methyl ester (6) undergoes ring expansion using sodium butanolate to form butyl-7-phenoxy-1,4-dihydroxyisoquinoline-3-carboxylate (7) . Subsequent bromination with phosphorus oxybromide replaces the 1-hydroxyl group with bromine, yielding isoquinoline derivative (8) . Alkaline hydrolysis converts this to the carboxylic acid (9) , which is lithiated and methylated to introduce the propanoate side chain.

Optimization Challenges :

  • Low yields (22–33%) in ring-closing steps due to competing side reactions.

  • Protection/deprotection strategies (e.g., benzyl groups) to preserve reactive sites.

Alternative Route via Phosphorus Reagents

Reaction with Diethyl Phosphite

A study on analogous quinolinones demonstrated that treating enaminone intermediates with diethyl phosphite and DBU in toluene yields phosphorylated derivatives. Applied to methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate, this method could introduce phosphonate groups at the 3-position, though yields remain moderate (35–50%).

Conditions :

  • Solvent : Toluene with DBU catalyst.

  • Temperature : Reflux (110°C).

  • Characterization : IR (P=O at 1,228 cm⁻¹), ³¹P NMR (δ 24.2 ppm).

Acidic Hydrolysis and Rearrangement

Under strong acidic conditions (acetic acid/H₂SO₄), intermediates undergo hydrolysis and rearrangement to form pyranone or pyridinone derivatives. For example, reacting with triethoxy phosphonoacetate yields diethyl phosphonates with confirmed structures via HRMS and ¹³C NMR.

Optimization Strategies

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

  • DBU enhances nucleophilic substitution rates in esterification steps.

Purification Techniques

  • Column chromatography isolates intermediates with >95% purity.

  • Recrystallization from ethanol/water mixtures removes byproducts.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Quinoline protons resonate at δ 8.2–8.5 ppm; ethoxy groups appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.3–1.4 ppm).

  • ¹³C NMR : Carbonyl carbons (C=O) at δ 167–170 ppm; quinoline C-4 at δ 180 ppm.

  • HRMS : Molecular ion peak at m/z 361.12 (C₁₇H₂₁NO₆⁺).

Purity Assessment

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm confirms >98% purity.

Comparative Analysis of Synthetic Routes

MethodStepsKey ReagentsYield (%)AdvantagesLimitations
Nitrobenzene route11Phenol, KOH, POBr₃22–33Scalable for industrial useLow yields in ring expansion
Phosphorus reagent5Diethyl phosphite, DBU35–50Modular functionalizationModerate purity
Acidic rearrangement7H₂SO₄, triethoxy acetate48Rapid cyclizationHarsh conditions

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves functionalizing the quinoline core and introducing the propanoate ester moiety. A multicomponent protocol, similar to methods used for substituted chromenone derivatives (e.g., coupling 3-hydroxy-4H-chromen-4-one with methyl propiolate), can be adapted . Key steps include:

  • Quinoline ring formation : Cyclization of ethoxy-substituted aniline precursors under acidic conditions.
  • Esterification : Reaction of the quinoline intermediate with methyl acrylate or propanoic acid derivatives.
  • Optimization : Control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side products. Catalytic agents like p-toluenesulfonic acid may enhance yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical validation requires a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and ester linkage integrity (e.g., ester carbonyl signal at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (expected [M+H]+^+ ≈ 361.3 g/mol) and detect fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening should focus on target-specific assays:

  • Enzyme inhibition : Test against FABP4/5 or kinases, given structural similarities to quinoline-based inhibitors .
  • Cellular assays : Cytotoxicity profiling (e.g., MTT assay in cancer cell lines) and metabolic stability studies in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR strategies include:

  • Modifications on the quinoline core : Introduce electron-withdrawing groups (e.g., nitro at position 8) to enhance binding affinity .
  • Ester side-chain variations : Replace methyl with ethyl or tert-butyl groups to modulate lipophilicity and bioavailability .
  • In silico modeling : Docking studies with FABP4/5 (PDB: 4Y6Z) to predict binding modes and guide synthetic priorities .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Discrepancies may arise from tautomerism in the 4-oxoquinoline system or solvent-induced shifts. Mitigation steps:

  • Variable temperature NMR : Identify tautomeric equilibria (e.g., keto-enol forms) by observing signal coalescence at elevated temperatures .
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., as demonstrated for nitro-substituted quinazolinones) .

Q. What mechanistic insights explain its instability under basic conditions?

The ester group is prone to hydrolysis in alkaline environments. Kinetic studies (pH-rate profiling) reveal:

  • Base-catalyzed hydrolysis : Cleavage of the propanoate ester via nucleophilic attack by hydroxide ions.
  • Stabilization strategies : Use of protic solvents (e.g., ethanol) or buffering agents (pH 6–7) during formulation .

Data Interpretation and Validation

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Potential causes include metabolic degradation or poor absorption. Solutions:

  • Metabolite identification : LC-MS/MS profiling of plasma samples to detect ester hydrolysis products .
  • Pharmacokinetic studies : Measure oral bioavailability and tissue distribution in rodent models .

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

  • Nonlinear regression : Fit data to the Hill equation (Y=Bottom+(TopBottom)/(1+10LogIC50X))Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{\text{LogIC}_{50} - X}))) to calculate IC50_{50}.
  • Error analysis : Report 95% confidence intervals and use ANOVA for cross-group comparisons .

Methodological Resources

  • Synthetic protocols : Adapted from multicomponent reactions in chromenone synthesis .
  • Crystallography : Refer to Acta Crystallographica Section E for structural validation workflows .
  • Toxicity data : Consult EPA DSSTox for physicochemical property predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.